molecular formula C11H13N3O2 B8349540 3-Amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester

3-Amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester

Cat. No.: B8349540
M. Wt: 219.24 g/mol
InChI Key: VJKLTOIZSJCFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

tert-butyl 3-amino-5-cyanopyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)9-8(13)4-7(5-12)6-14-9/h4,6H,13H2,1-3H3

InChI Key

VJKLTOIZSJCFMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-cyano-3-nitro-pyridine-2-carboxylic acid tert-butyl ester (130 mg, 0.522 mmol) in water (3 ml) was added acetic acid (0.149 ml, 2.61 mmol), the mixture was stirred at room temperature for 20 min, sodium dithionite (454 mg, 2.61 mmol) was added and stirring was continued for 23 h. Additional sodium dithionite (182 mg, 1.043 mmol) was added and the reaction mixture stirred for another 48 h. The mixture was extracted with DCM, the combined organic layers were washed with water and saturated aq. NaCl, dried with Na2SO4 and evaporated to provide the title compound as yellow solid. The product was used for the next step without further purification.
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.149 mL
Type
reactant
Reaction Step Two
Quantity
454 mg
Type
reactant
Reaction Step Three
Quantity
182 mg
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.